Oleanolic acid

概要

説明

オレアノール酸は、植物界に広く分布する天然の五環性トリテルペノイドです。オリーブ(Olea europaea)、ニンニク、そして特定のSyzygium種などのさまざまな植物に見られます。この化合物は、抗酸化、抗炎症、肝保護特性を含む、多様な生物活性で知られています .

2. 製法

合成ルートと反応条件: オレアノール酸は、さまざまな方法で合成できます。一般的なアプローチの1つは、エタノールやメタノールなどの有機溶媒を使用して植物源から抽出することです。抽出された化合物は、その後、結晶化またはクロマトグラフィーによって精製されます .

工業的製造方法: オレアノール酸の工業的製造は、通常、オリーブの葉または他の植物材料からの抽出を含みます。このプロセスには、高純度のオレアノール酸を得るための溶媒抽出、濃縮、および精製工程が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Oleanolic acid can be synthesized through various methods. One common approach involves the extraction from plant sources using organic solvents such as ethanol or methanol. The extracted compound is then purified through crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound often involves the extraction from olive leaves or other plant materials. The process includes solvent extraction, concentration, and purification steps to obtain high-purity this compound .

化学反応の分析

反応の種類: オレアノール酸は、次のようなさまざまな種類の化学反応を起こします。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、ビスマス(III)トリフラートやその他の強力な酸化剤が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

主な生成物: これらの反応から生成される主な生成物には、生物活性を高めたさまざまなオレアノール酸誘導体があります .

4. 科学研究の応用

オレアノール酸は、幅広い科学研究の用途があります。

化学: 他のトリテルペノイドや誘導体を合成するための前駆体として使用されます。

生物学: 植物の防御機構における役割や、さまざまな生物経路への影響について研究されています。

科学的研究の応用

Pharmacological Applications

-

Hepatoprotective Effects

- Oleanolic acid has been traditionally used in Chinese medicine for liver diseases. Studies have shown that it can reduce liver injury induced by toxins such as carbon tetrachloride and D-galactosamine. It promotes liver regeneration and decreases serum aminotransferase levels in patients with liver disorders .

- Case Study : A clinical trial demonstrated that this compound treatment significantly improved liver function in patients with chronic hepatitis, reducing the incidence of cirrhosis .

-

Anti-Cancer Properties

- Research indicates that this compound exhibits antitumor activity against various cancer cell lines. It inhibits cell proliferation, migration, and invasion in vitro and reduces tumor growth in animal models .

- Case Study : In a study involving colorectal cancer cells treated with this compound alongside 5-fluorouracil chemotherapy, significant alleviation of chemotherapy-induced cellular senescence was observed .

-

Anti-Inflammatory Activity

- This compound has been shown to suppress inflammatory responses in various models. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers .

- Case Study : In an experimental model of arthritis, this compound treatment led to a significant reduction in joint inflammation and pain .

-

Antidiabetic Effects

- Studies suggest that this compound improves insulin sensitivity and regulates glucose metabolism. It has been effective in reducing blood glucose levels in diabetic animal models .

- Case Study : An investigation into the effects of this compound on metabolic syndrome showed improvements in lipid profiles and glucose tolerance in obese mice .

-

Neuroprotective Effects

- This compound exhibits protective effects against neuroinflammation and neuronal cell death. It modulates microglial activation and reduces neurotoxic factors .

- Case Study : Research demonstrated that this compound could alleviate cognitive decline associated with neurodegenerative diseases by protecting neuronal cells from oxidative stress .

Data Table: Summary of Biological Activities

作用機序

オレアノール酸は、さまざまな分子標的や経路を通じてその効果を発揮します。

抗酸化活性: フリーラジカルを消去し、酸化ストレスを軽減します。

抗炎症活性: 炎症性サイトカインやメディエーターの産生を阻害します。

6. 類似化合物の比較

オレアノール酸は、ウルソール酸やベチュリン酸などの他の五環性トリテルペノイドと比較されることが多いです。これらの化合物は、類似の構造と生物活性を持っていますが、オレアノール酸は、その広範な発生と多様な用途でユニークです .

類似化合物:

ウルソール酸: オレアノール酸の異性体で、類似の特性を持っています。

ベチュリン酸: 顕著な抗がん特性を持つ、別のトリテルペノイドです。

マслиновая кислота: 抗炎症および抗糖尿病効果を持つ関連化合物

オレアノール酸の生物活性のユニークな組み合わせと広範な入手可能性は、さまざまな科学的および産業的用途に役立つ化合物となっています。

類似化合物との比較

Ursolic Acid: An isomer of oleanolic acid with similar properties.

Betulinic Acid: Another triterpenoid with notable anti-cancer properties.

Maslinic Acid: A related compound with anti-inflammatory and anti-diabetic effects

This compound’s unique combination of biological activities and widespread availability makes it a valuable compound for various scientific and industrial applications.

生物活性

Oleanolic acid (OA), a pentacyclic triterpenoid, is widely recognized for its diverse biological activities and therapeutic potential. This compound, found in various plants, has garnered significant attention for its multifaceted mechanisms of action against numerous diseases. This article explores the biological activity of this compound, highlighting its pharmacological properties, case studies, and research findings.

Overview of Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

- Antidiabetic Effects : OA enhances insulin sensitivity and protects pancreatic β-cells, thereby improving glucose metabolism and reducing complications associated with diabetes .

- Anticancer Properties : The compound has demonstrated the ability to inhibit tumor initiation and progression across various cancer types, including liver, breast, and lung cancers .

- Anti-inflammatory and Antioxidant Effects : OA reduces inflammation by inhibiting pro-inflammatory cytokines and oxidative stress markers .

- Hepatoprotective Activity : It protects the liver from damage caused by toxins like carbon tetrachloride (CCl4) and improves liver function markers .

- Antimicrobial Activity : OA exhibits antibacterial and antifungal properties, making it a candidate for combating multidrug-resistant pathogens .

1. Antidiabetic Mechanisms

This compound has been shown to improve various parameters associated with diabetes:

- Insulin Sensitivity : OA enhances insulin signaling pathways, leading to improved glucose uptake in peripheral tissues.

- β-cell Protection : Studies indicate that OA preserves β-cell function and viability under hyperglycemic conditions .

| Study | Model | Treatment | Dosage | Duration | Key Findings |

|---|---|---|---|---|---|

| Wang X et al. (2013) | Diabetic mice | Intraperitoneal OA | 20 mg/kg/day | 2 weeks | Reduced fasting blood glucose (FBG) and inflammatory markers |

| Gamede M et al. (2018) | Prediabetic rats | Oral OA | 80 mg/kg/3days | 12 weeks | Decreased body weight and improved glycemia |

2. Anticancer Activity

This compound's anticancer effects are attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth:

- Apoptosis Induction : OA triggers apoptotic pathways in various cancer cell lines, including liver and breast cancer cells .

- Inhibition of Tumor Growth : Chronic administration of OA has been shown to reduce tumor size in animal models .

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Liver Cancer | Inhibits cell proliferation via p53 upregulation | |

| Breast Cancer | Induces apoptosis through mitochondrial pathways |

3. Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties:

- Cytokine Inhibition : It significantly reduces levels of TNF-α, IL-1β, and COX-2 in inflammatory models .

- Oxidative Stress Reduction : OA enhances antioxidant enzyme activity, mitigating oxidative damage in tissues .

Study on Hepatoprotective Effects

A study demonstrated that this compound significantly mitigated liver injury induced by CCl4 in mice. The treatment resulted in lower serum levels of liver enzymes (ALT and AST) compared to the control group, indicating protective effects on liver function .

Study on Antidiabetic Effects

In a randomized controlled trial involving human subjects consuming OA-enriched olive oil, results showed significant improvements in postprandial blood glucose levels compared to control groups. This suggests that dietary intake of this compound can enhance metabolic health in humans .

特性

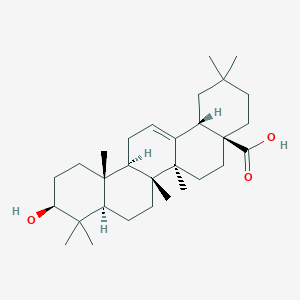

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJYXULNPSFWEK-GTOFXWBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858790 | |

| Record name | Oleanolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oleanolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

508-02-1 | |

| Record name | Oleanolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=508-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleanolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLEANOLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Olean-12-en-28-oic acid, 3-hydroxy-, (3.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleanolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3β-hydroxyolean-12-en-28-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEANOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SMK8R7TGJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oleanolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

310 °C | |

| Record name | Oleanolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。